molecular formula C10H18F2N2O2 B592322 Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate CAS No. 1258638-82-2

Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate

Cat. No. B592322
M. Wt: 236.263
InChI Key: YHFQRFDPXSAJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C10H18F2N2O2 . It is also known by other names such as 5-Amino-1-Boc-3,3-difluoropiperidine and 1-Piperidinecarboxylic acid, 5-amino-3,3-difluoro-, 1,1-dimethylethyl ester .


Molecular Structure Analysis

The molecular weight of Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate is 236.26 g/mol . The InChI code is 1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-7(13)4-10(11,12)6-14/h7H,4-6,13H2,1-3H3 . The compound has a total of 5 hydrogen bond acceptors and 1 hydrogen bond donor .


Physical And Chemical Properties Analysis

Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate has a molecular weight of 236.26 g/mol . It has a total of 5 hydrogen bond acceptors and 1 hydrogen bond donor . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 236.13363415 g/mol .

Scientific Research Applications

  • Synthesis and Characterization of Schiff Base Compounds : A study by Çolak, Karayel, Buldurun, and Turan (2021) discussed the synthesis of tert-butyl 4-oxopiperidine-1-carboxylate, which was then used to create Schiff base compounds. These compounds were characterized using various spectroscopic methods and X-ray crystallography, revealing intramolecular hydrogen bonding in some compounds (Çolak, N., Karayel, A., Buldurun, K., & Turan, N., 2021).

  • Molecular Structure Analysis : Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, and analyzed its molecular structure using NMR spectroscopy and X-ray diffraction. This compound, while not identical, shares structural similarities with tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (Moriguchi, T., Krishnamurthy, S., Arai, T., Matsumoto, T., Araki, K., Tsuge, A., & Nishino, N., 2014).

  • Applications in Chiral Auxiliary and Dipeptide Synthesis : Studer, Hintermann, and Seebach (1995) utilized tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate in the synthesis of enantiomerically pure compounds and dipeptides, showcasing the utility of similar tert-butyl substituted compounds in stereochemistry (Studer, A., Hintermann, T., & Seebach, D., 1995).

  • Vinylfluoro Group as an Acetonyl Cation Equivalent : Purkayastha et al. (2010) demonstrated the use of tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate in the synthesis of pipecolic acid derivatives. This research highlights the potential of tert-butyl substituted compounds in complex organic syntheses (Purkayastha, N., Shendage, D. M., Froehlich, R., & Haufe, G., 2010).

  • Synthesis of Protected α-Amino Acids : Baldwin et al. (1996) explored the synthesis of protected α-amino acids using (S)-tert-butyl-N-tert-butoxycarbonylaziridine-2-carboxylate, indicating the significance of tert-butyl substituted compounds in amino acid chemistry (Baldwin, J., Farthing, C. N., Russell, A., Schofield, C., & Spivey, A., 1996).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301, P302, P305, P312, P338, P351, and P352 .

properties

IUPAC Name

tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-7(13)4-10(11,12)6-14/h7H,4-6,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFQRFDPXSAJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301143260
Record name 1-Piperidinecarboxylic acid, 5-amino-3,3-difluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301143260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate

CAS RN

1258638-82-2
Record name 1-Piperidinecarboxylic acid, 5-amino-3,3-difluoro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258638-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 5-amino-3,3-difluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301143260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
T Knoepfel, P Nimsgern, S Jacquier… - Journal of Medicinal …, 2020 - ACS Publications
Inappropriate activation of endosomal TLR7 and TLR8 occurs in several autoimmune diseases, in particular systemic lupus erythematosus (SLE). Herein, the development of a TLR8 …
Number of citations: 17 pubs.acs.org

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